molecular formula C22H19ClFNO B8314483 3-(2-Chloro-4-fluorophenoxy)-1-(diphenylmethyl)azetidine

3-(2-Chloro-4-fluorophenoxy)-1-(diphenylmethyl)azetidine

Cat. No.: B8314483
M. Wt: 367.8 g/mol
InChI Key: CTNSWPSBXQDBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-4-fluorophenoxy)-1-(diphenylmethyl)azetidine is a useful research compound. Its molecular formula is C22H19ClFNO and its molecular weight is 367.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H19ClFNO

Molecular Weight

367.8 g/mol

IUPAC Name

1-benzhydryl-3-(2-chloro-4-fluorophenoxy)azetidine

InChI

InChI=1S/C22H19ClFNO/c23-20-13-18(24)11-12-21(20)26-19-14-25(15-19)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19,22H,14-15H2

InChI Key

CTNSWPSBXQDBQN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(diphenylmethyl)-3-azetidinyl methanesulfonate (363.8 g, 1.15 mol), potassium carbonate (330 g, 2.38 mol) and 2-chloro-4-fluorophenol (140 g, 0.96 mol) in acetonitrile (2.5 L) was heated under reflux for 4.5 hours. The cooled reaction mixture was then concentrated in vacuo and the residue was partitioned between ethyl acetate (1 L) and water (500 mL). The organic layer was separated, dried over sodium sulfate concentrated in vacuo and the residue was triturated with ethyl acetate/pentane/dichloromethane, 90:10:1, to afford the title compound as a white solid in quantitative yield, 350 g. 1H NMR (400 MHz, CDCl3) δ: 3.19 (m, 2H), 3.75 (m, 2H), 4.45 (m, 1H), 4.78 (m, 1H), 6.60 (m, 1H), 6.83 (m, 1H), 7.14 (m, 1H), 7.18-7.50 (m, 10H)
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363.8 g
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330 g
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140 g
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2.5 L
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solvent
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Synthesis routes and methods II

Procedure details

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